molecular formula C19H25N6O5S2+ B1237851 头孢匹姆-13C-d3 CAS No. 88376-58-3

头孢匹姆-13C-d3

货号 B1237851
CAS 编号: 88376-58-3
分子量: 481.6 g/mol
InChI 键: HVFLCNVBZFFHBT-ZKDACBOMSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefepime-13C-d3 is a labelled analogue of Cefepime . Cefepime is a fourth-generation cephalosporin antibiotic that has antibacterial effects against both Gram-positive and Gram-negative bacteria .


Synthesis Analysis

A new and efficient way to modify the thiazole ring of the cefepime molecule has been proposed and experimentally verified . The developed organic synthesis routes allow for the coupling of the appropriate complexing ligand of the gallium-68 radionuclide with cefepime .


Molecular Structure Analysis

The basic cephem ring at position 7 is chemically modified to increase the cephalosporins’ stability against β-lactamase enzymes . Unlike other third-generation cephalosporins, Cefepime possesses a cephem nucleus substituted with a positively charged NMR, making it a zwitterion .


Chemical Reactions Analysis

Cefepime is generally administered as an infusion over 30–60 min or as a prolonged infusion with infusion times from 3 h to continuous administration . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h .


Physical And Chemical Properties Analysis

Cefepime is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . Protein binding is relatively low (20%), and elimination is mainly renal .

科学研究应用

  1. 药代动力学模型和临床结果:

    • (Aitken 等人,2015) 的一项研究重点关注头孢匹姆暴露与革兰氏阴性菌肺炎患者临床结果之间的关系。他们使用药代动力学模型来预测临床失败,强调了药物暴露在治疗效果中的重要性。
  2. 疗效和安全性系统评价和荟萃分析:

    • (Yahav 等人,2007) 进行了系统评价和荟萃分析,比较头孢匹姆与其他 β-内酰胺类抗生素。这项研究提供了对头孢匹姆疗效和安全性概况的见解,这对于其在治疗细菌感染中的应用至关重要。
  3. 耐药肠杆菌属感染的治疗:

    • (Sanders 等人,1996) 的研究证明了头孢匹姆在治疗多重耐药肠杆菌属感染中的疗效,突出了其在解决抗生素耐药性中的作用。
  4. 头孢匹姆相关神经毒性:

    • (Payne 等人,2017) 的一项系统评价探讨了与头孢匹姆相关的毒性,强调了在临床使用中意识到潜在不良反应的必要性。
  5. 封装在脂质体中的头孢匹姆的表征:

    • (Moyá 等人,2019) 研究了用于封装头孢匹姆的脂质体的制备和表征。这项研究有助于了解如何有效递送头孢匹姆以治疗细菌感染。
  6. 肺炎克雷伯菌中头孢匹姆的敏感性:

    • (Szabo 等人,2005) 的研究强调了肺炎克雷伯菌中 β-内酰胺酶产生与头孢匹姆敏感性降低之间的关系,这对于有效的抗生素治疗至关重要。
  7. 抗菌活性和治疗用途概述:

    • (Barradell & Bryson, 1994) 的一项综合综述讨论了头孢匹姆的抗菌活性、药代动力学特性和治疗用途,提供了对其临床应用的透彻理解。
  8. 危重患者的药代动力学:

    • (Al-Shaer 等人,2020) 对危重患者头孢匹姆的药代动力学进行了研究,为初始给药和优化药物暴露以提高疗效提供了指导。

作用机制

Cefepime is a broad-spectrum antibiotic that works by interfering with the bacteria’s cell wall formation, causing it to rupture, and eventually leads to cell death .

未来方向

There is a need for more research on Cefepime-induced neurotoxicity (CIN) as there are no clear diagnostic criteria or specific laboratory testing to help with its diagnosis . Therapeutic drug monitoring of Cefepime may be beneficial in certain patients including those who are critically ill, have life-threatening infections, or are infected with more resistant pathogens .

属性

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFLCNVBZFFHBT-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N6O5S2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859565
Record name 1-({7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl}methyl)-1-methylpyrrolidin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefepime-13C-d3
Reactant of Route 2
Cefepime-13C-d3
Reactant of Route 3
Cefepime-13C-d3
Reactant of Route 4
Cefepime-13C-d3
Reactant of Route 5
Cefepime-13C-d3
Reactant of Route 6
Reactant of Route 6
Cefepime-13C-d3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。